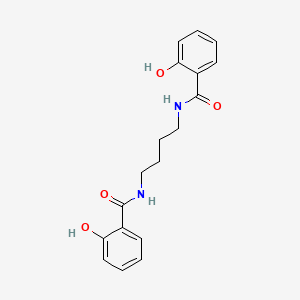![molecular formula C19H14FNO2S B11483370 Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Fluorobenzene: The acetylated thiophene derivative is coupled with fluorobenzene using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide group through the reaction of the coupled product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the fluorine atom can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE: Unique due to the presence of both a fluorine atom and a thiophene ring.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Fluorobenzene Derivatives: Compounds that contain fluorobenzene moieties and are used in various chemical and pharmaceutical applications.
Uniqueness
The combination of a fluorine atom, a thiophene ring, and a benzamide group in 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE makes it unique. This structural arrangement imparts distinct electronic properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14FNO2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-thiophen-2-ylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14FNO2S/c20-14-9-7-13(8-10-14)19(23)21-17-6-2-1-5-16(17)18(22)12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23) |
InChI Key |
ABQXSHNIKQCWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide](/img/structure/B11483296.png)
![Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate](/img/structure/B11483297.png)
![ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11483303.png)
![N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine](/img/structure/B11483309.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11483316.png)
![ethyl 5-({4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483329.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11483331.png)


![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483357.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)

